Alda-1 Activates ALDH2*2 Mutant ~11-Fold While Disulfiram and Cyanamide Inhibit ALDH2
Alda-1 activates the East Asian E487K mutant ALDH2 (ALDH2*2) with an EC50 of 20 μM, increasing its Vmax by 11-fold for the homozygous mutant tetramer [1]. Wild-type ALDH2*1 activation is approximately 2.1-fold under identical conditions. In contrast, disulfiram acts as an irreversible ALDH2 inhibitor, and cyanamide (5 mmol/L) blocks ALDH2 activity to prevent the cardioprotective effects of ischemic preconditioning [2]. Alda-1 achieves the opposite functional outcome—enzyme activation versus inhibition—at the same molecular target.
| Evidence Dimension | ALDH2 enzymatic activity modulation |
|---|---|
| Target Compound Data | Alda-1: 11-fold Vmax increase for ALDH2*2 homozygous tetramer; 2.1-fold for ALDH2*1; EC50 = 20 μM |
| Comparator Or Baseline | Disulfiram: irreversible ALDH2 inhibition; Cyanamide (5 mmol/L): ALDH2 inhibition, blocks ischemic preconditioning |
| Quantified Difference | Alda-1 activates ALDH2*2 (11-fold increase) while comparators inhibit ALDH2 |
| Conditions | Recombinant ALDH2 enzyme assay; 100 μM Alda-1 for tetramer activation; 20 μg enzyme per assay |
Why This Matters
This establishes that Alda-1 cannot be functionally replaced by ALDH2 inhibitors for studies requiring ALDH2 activation, particularly in models involving the ALDH2*2 variant.
- [1] Chen CH, Budas GR, Churchill EN, Disatnik MH, Hurley TD, Mochly-Rosen D. Activation of aldehyde dehydrogenase-2 reduces ischemic damage to the heart. Science. 2008 Sep 12;321(5895):1493-5. PMID: 18787169. View Source
- [2] Churchill EN, Disatnik MH, Mochly-Rosen D. Time-dependent and ethanol-induced cardiac protection from ischemia mediated by mitochondrial translocation of εPKC and activation of aldehyde dehydrogenase 2. J Mol Cell Cardiol. 2009 Feb;46(2):278-84. PMID: 18983847. View Source
